molecular formula C10H12O4 B8066220 2-(2-Methoxy-6-methylphenoxy)acetic acid CAS No. 38206-99-4

2-(2-Methoxy-6-methylphenoxy)acetic acid

Cat. No.: B8066220
CAS No.: 38206-99-4
M. Wt: 196.20 g/mol
InChI Key: SCGBULDXHWGNBC-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylphenoxy)acetic acid (CAS 38206-99-4) is a phenoxyacetic acid derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel pharmaceutical agents. Phenoxyacetic acid serves as a key scaffold in developing bioactive molecules, with recent research focusing on its derivatives as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications . The structure features a methoxy and a methyl group on the phenyl ring, offering potential for specific molecular interactions. Researchers utilize this compound as a building block for synthesizing more complex molecules, such as hydrazone derivatives, for comprehensive biological evaluation, including pharmacological inquiry and toxicological scrutiny . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-6-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-4-3-5-8(13-2)10(7)14-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGBULDXHWGNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634036
Record name (2-Methoxy-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38206-99-4
Record name (2-Methoxy-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxy 6 Methylphenoxy Acetic Acid

Retrosynthetic Analysis and Key Precursor Synthesis

Synthesis of Substituted Phenol (B47542) Intermediates for 2-(2-Methoxy-6-methylphenoxy)acetic acid

The primary precursor for the target molecule is 2-methoxy-6-methylphenol (B1585055). The synthesis of this intermediate can be approached from either guaiacol (B22219) (2-methoxyphenol) or o-cresol (B1677501) (2-methylphenol). The challenge lies in the regioselective introduction of the second substituent (a methyl group onto guaiacol or a methoxy (B1213986) group onto o-cresol) at the position ortho to the existing group and ortho to the hydroxyl group.

Methodologies for Regioselective Introduction of Methoxy and Methyl Groups

The regioselective synthesis of 2-methoxy-6-methylphenol is paramount. Several strategies can be employed:

Ortho-methylation of Guaiacol: The direct methylation of guaiacol can be challenging due to the potential for methylation at the para-position or O-methylation. However, catalytic methods using specific catalysts can favor ortho-C-methylation. For instance, vapor-phase methylation of catechol with methanol (B129727) over certain solid acid-base catalysts has been shown to produce guaiacol, and further methylation can be explored. nih.gov The reaction of guaiacol in the presence of a Pt/Al2O3 catalyst and hydrogen can lead to the formation of various methylated products, including 6-methylguaiacol. researchgate.net

Ortho-methoxylation of o-Cresol: The introduction of a methoxy group ortho to the methyl group in o-cresol is another viable route. This can be achieved through various hydroxylation and subsequent methylation reactions.

Ortho-Formylation followed by Reduction: A reliable method for introducing a methyl group ortho to a hydroxyl group on a phenol is through ortho-formylation followed by reduction. The formylation of phenols can be achieved with high ortho-selectivity using reagents like magnesium chloride and triethylamine (B128534) with paraformaldehyde. orgsyn.org The resulting salicylaldehyde (B1680747) can then be reduced to the corresponding methyl group.

Rhenium-Catalyzed Ortho-Alkylation: Rhenium carbonyl complexes, such as Re2(CO)10, have been shown to catalyze the ortho-alkylation of phenols with alkenes, providing a regioselective method to introduce alkyl groups. orgsyn.org

Below is a table summarizing potential synthetic routes to the key intermediate, 2-methoxy-6-methylphenol.

Starting MaterialReagents and ConditionsKey TransformationReference
GuaiacolMethylating agent (e.g., methanol), Catalyst (e.g., solid acid/base)Ortho-C-methylation nih.gov
GuaiacolPt/Al2O3, H2Catalytic hydrodeoxygenation and methylation researchgate.net
o-Cresol1. Ortho-formylation (e.g., MgCl2, Et3N, paraformaldehyde) 2. ReductionOrtho-formylation and reduction orgsyn.org
o-CresolAlkene, Re2(CO)10Rhenium-catalyzed ortho-alkylation orgsyn.org

O-Alkylation and Carboxylation Routes to this compound

Once the key intermediate, 2-methoxy-6-methylphenol, is obtained, the next crucial step is the introduction of the acetic acid moiety. This is typically achieved through an O-alkylation reaction, a classic transformation in organic synthesis.

Mechanistic Studies of Ether Linkage Formation

The formation of the ether linkage in this compound is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov

The mechanism involves the following steps:

Deprotonation of the Phenol: The phenolic proton of 2-methoxy-6-methylphenol is acidic and can be removed by a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a phenoxide ion. This phenoxide is a potent nucleophile.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, such as ethyl chloroacetate (B1199739) or chloroacetic acid.

Displacement of the Halide: The attack results in the displacement of the halide leaving group, forming the ether linkage.

The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction. The choice of the alkylating agent is crucial; primary halides are preferred to minimize competing elimination reactions.

Carboxylic Acid Group Introduction and Functionalization

The introduction of the carboxylic acid group is achieved by using a haloacetic acid or its ester as the alkylating agent in the Williamson ether synthesis.

A general procedure for the synthesis of phenoxyacetic acids involves reacting the corresponding phenol with chloroacetic acid in the presence of a base like sodium hydroxide. chemicalbook.com A patent describes a method for synthesizing phenoxyacetic acid derivatives by mixing a salt of a phenol or methylphenol with a salt of chloroacetic acid in a solvent and heating the mixture. google.com

The direct use of chloroacetic acid followed by acidification will yield the desired carboxylic acid. Alternatively, using an ester of chloroacetic acid, such as ethyl chloroacetate, will produce the corresponding ester, which can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Advanced Synthetic Strategies

While the Williamson ether synthesis is a robust and widely used method, more advanced strategies can offer improvements in efficiency, atom economy, and environmental impact.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable. A potential one-pot approach for this compound could involve the in-situ formation of the phenoxide from 2-methoxy-6-methylphenol followed by the direct addition of the alkylating agent without isolation of the intermediate phenoxide salt. Several one-pot syntheses for related heterocyclic compounds have been reported, suggesting the feasibility of this approach for phenoxyacetic acid derivatives. nih.gov

Furthermore, the development of catalytic systems that can directly couple a substituted phenol with a suitable two-carbon synthon for the acetic acid moiety under milder conditions represents an area for future research.

Chemical Reactivity and Derivatization of this compound)

The chemical reactivity of this compound is primarily dictated by the functional groups present: the carboxylic acid, the ether linkage, and the substituted aromatic ring.

Oxidation: The aromatic ring of phenoxyacetic acids is generally resistant to oxidation under mild conditions. libretexts.org However, the alkyl side chain can be susceptible to oxidation. For alkylbenzenes, strong oxidizing agents like potassium permanganate (B83412) can oxidize the alkyl group to a carboxylic acid. libretexts.org In the case of this compound, the methyl group on the benzene (B151609) ring could potentially be oxidized to a carboxylic acid under harsh conditions.

Electrochemical oxidation of phenoxyacetic acid has been studied, revealing different pathways depending on the reaction conditions. Anodic oxidation on a platinum anode can lead to the Kolbe product, 1,2-diphenoxyethane, through a one-electron oxidation process. On a graphite (B72142) anode, a two-electron oxidation (non-Kolbe oxidation) is favored, which can lead to the formation of other products. Advanced electrochemical oxidation methods, such as the electro-Fenton process, have been used to degrade chlorophenoxyacetic acids, suggesting that the aromatic ring can be opened under these powerful oxidative conditions. nih.gov

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. nih.gov

The aromatic ring can be reduced under more forcing conditions. Catalytic hydrogenation with catalysts like rhodium on carbon can reduce the benzene ring to a cyclohexane (B81311) ring at high pressures and temperatures. libretexts.org A more selective method for the partial reduction of the aromatic ring is the Birch reduction . byjus.com This reaction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. byjus.comwikipedia.org The presence of the electron-donating methoxy and methyl groups, and the electron-withdrawing carboxylic acid group, would influence the regioselectivity of the reduction. organic-chemistry.org

The primary method for the synthesis of this compound itself is a nucleophilic substitution reaction , specifically the Williamson ether synthesis. uniurb.it This reaction involves the nucleophilic attack of the sodium salt of 2-methoxy-6-methylphenol on a haloacetic acid, typically chloroacetic acid or its salt. uni-kiel.dewikipedia.org

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) on the aromatic ring to activate it towards nucleophilic attack. masterorganicchemistry.com The methoxy and methyl groups on the target molecule are electron-donating, which deactivates the ring for this type of reaction. However, under specific conditions, such as with very strong nucleophiles or with the use of transition metal catalysis, nucleophilic substitution on the aromatic ring might be achievable for the synthesis of novel analogs.

The carboxylic acid group of this compound is a versatile handle for a wide range of derivatization reactions, most notably esterification and amidation.

Esterification: Esters of this compound can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a variety of coupling agents. A simple procedure for the synthesis of phenoxyacetic acid esters involves the activation of the carboxylic acid with phosphonitrilic chloride (PNT) and N-methyl morpholine (B109124) (NMM), followed by reaction with a phenol. jocpr.com

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid and facilitate the formation of the amide bond. A wide variety of peptide coupling reagents are available for this purpose, which are effective in forming amide bonds with high yields and minimal side reactions. fluorochem.co.uksigmaaldrich.com The choice of coupling reagent can be critical, especially when dealing with sterically hindered amines or when trying to avoid racemization if a chiral amine is used.

Below is a table of common coupling reagents used for amidation reactions.

Coupling Reagent Class Examples Common Additives Notes
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)Widely used, but DCC can lead to the formation of an insoluble urea (B33335) byproduct. peptide.com
Phosphonium Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP, PyAOPHighly effective, especially for hindered couplings. sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU, TBTU, HCTUVery efficient with low racemization, especially when used with additives like HOBt or HOAt. sigmaaldrich.compeptide.com
Other T3P (Propanephosphonic acid anhydride)Useful in commercial production with easily removable byproducts. fluorochem.co.uk

Spectroscopic Characterization and Advanced Structural Elucidation of 2 2 Methoxy 6 Methylphenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a definitive structural confirmation of 2-(2-Methoxy-6-methylphenoxy)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts, multiplicities, and integrations for these protons are outlined in the table below. The aromatic protons are anticipated to show complex splitting patterns due to their coupling with each other. The carboxylic acid proton is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Aromatic (H-3)~6.9Doublet1H
Aromatic (H-4)~7.1Triplet1H
Aromatic (H-5)~6.8Doublet1H
Methylene (B1212753) (-OCH₂-)~4.7Singlet2H
Methoxy (B1213986) (-OCH₃)~3.8Singlet3H
Methyl (-CH₃)~2.2Singlet3H

These are predicted values and may vary in an actual experimental spectrum.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected, corresponding to the ten carbon atoms in unique chemical environments. The predicted chemical shifts for each carbon atom are listed below.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~172
Aromatic (C-2, attached to -OCH₃)~158
Aromatic (C-6, attached to -CH₃)~130
Aromatic (C-1, attached to -OCH₂COOH)~148
Aromatic (C-4)~125
Aromatic (C-3)~112
Aromatic (C-5)~123
Methylene (-OCH₂-)~68
Methoxy (-OCH₃)~56
Methyl (-CH₃)~16

These are predicted values and may vary in an actual experimental spectrum.

Two-Dimensional NMR Techniques for Connectivity Assessment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons H-3, H-4, and H-5, confirming their positions on the benzene (B151609) ring.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this compound would include:

The methylene protons (-OCH₂-) showing a correlation to the carboxylic carbon (C=O) and the aromatic carbon C-1.

The methoxy protons (-OCH₃) correlating to the aromatic carbon C-2.

The methyl protons (-CH₃) showing a correlation to the aromatic carbons C-6 and C-5.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula, C₁₀H₁₂O₄. The predicted exact mass is presented in the table below.

Ion Predicted Exact Mass (m/z)
[M+H]⁺197.0808
[M+Na]⁺219.0628
[M-H]⁻195.0663

These are calculated values based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule. A plausible fragmentation pathway for this compound would likely involve the loss of the carboxylic acid group and subsequent cleavages of the ether and methoxy groups. The predicted major fragment ions are listed in the table below.

Predicted Fragment Ion (m/z) Proposed Structure/Loss
151[M - COOH]⁺
137[M - CH₂COOH]⁺
122[M - CH₂COOH - CH₃]⁺
107[M - CH₂COOH - OCH₃]⁺

These are predicted fragmentation patterns and would need to be confirmed by experimental data.

Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and scholarly publications, detailed experimental data regarding the spectroscopic and crystallographic characterization of the chemical compound This compound is not available in the public domain. As a result, the generation of a detailed scientific article focusing on its Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography is not possible at this time.

The requested article outline necessitates in-depth research findings and data tables for each analytical technique. This includes the identification of vibrational modes for functional groups through FT-IR and Raman spectroscopy, the analysis of electronic transitions and conjugation patterns via UV-Vis spectroscopy, and the determination of the solid-state structure through X-ray crystallography. Without access to primary or validated secondary data sources that have characterized this specific compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Searches for this compound have yielded information on structurally similar molecules, such as 2-(2-Methylphenoxy)acetic acid and other phenoxyacetic acid derivatives. nih.govresearchgate.netnist.govchemicalbook.comchemicalbook.com However, the unique substitution pattern of a methoxy group at the 2-position and a methyl group at the 6-position of the phenoxy ring in the target compound means that the spectroscopic and crystallographic properties of these analogues cannot be reliably extrapolated.

It is recommended that researchers interested in this specific molecule undertake its synthesis and subsequent analytical characterization to generate the necessary experimental data. Such research would be a valuable contribution to the chemical sciences.

Computational and Theoretical Investigations of 2 2 Methoxy 6 Methylphenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and optimizing the geometry of phenoxyacetic acid derivatives. orientjchem.orgresearchgate.net Studies on related compounds, such as phenoxyacetic acid and its chloro- and methyl-substituted analogs, consistently utilize DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. orientjchem.orgresearchgate.net

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also critical. The methoxy (B1213986) group, being an electron-donating group, and the methyl group, also electron-donating, would be expected to increase the electron density on the aromatic ring. This, in turn, would affect the molecule's reactivity and its interaction with other molecules. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.net In substituted phenoxyacetic acids, the HOMO is typically localized over the phenyl ring and the ether oxygen, while the LUMO is often centered on the carboxylic acid moiety and the phenyl ring. researchgate.net

Table 1: Predicted Electronic Properties of 2-(2-Methoxy-6-methylphenoxy)acetic acid based on DFT Studies of Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Compounds
Optimized Geometry Non-planarTo minimize steric hindrance between the substituted phenoxy ring and the acetic acid side chain, a feature observed in other phenoxyacetic acids. researchgate.net
HOMO Distribution Primarily on the methoxy- and methyl-substituted phenyl ring and ether oxygen.The electron-donating nature of methoxy and methyl groups enhances electron density in this region, similar to other substituted phenoxyacetic acids. researchgate.net
LUMO Distribution Concentrated on the carboxylic acid group and the aromatic ring.The carboxylic acid group is an electron-withdrawing moiety, attracting electron density in the excited state. researchgate.net
HOMO-LUMO Gap ModerateThe presence of electron-donating groups is expected to slightly decrease the energy gap compared to unsubstituted phenoxyacetic acid, potentially increasing reactivity.

This table is predictive and based on extrapolations from computational studies on related phenoxyacetic acid derivatives.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for predicting molecular properties. nih.govnih.gov Methods like Møller-Plesset perturbation theory (MP2) can offer a more accurate description of electron correlation effects compared to standard DFT functionals, which can be important for non-covalent interactions within the molecule. researchgate.net

For this compound, ab initio calculations would be valuable for refining the conformational analysis and predicting vibrational frequencies (IR and Raman spectra) with high accuracy. nih.gov Comparative studies on phenoxyacetic acid have shown that while DFT provides good results, MP2 calculations can sometimes predict different lowest energy conformations. researchgate.net This highlights the importance of using multiple theoretical approaches for a comprehensive understanding. The accurate prediction of properties like dipole moment and polarizability, which are crucial for understanding intermolecular interactions, can also be achieved through ab initio methods.

The flexibility of the ether linkage and the acetic acid side chain in this compound allows for multiple possible conformations (rotamers). Conformational analysis aims to identify the most stable conformers and map the potential energy surface associated with the rotation around key single bonds. lumenlearning.comopenochem.orgiscnagpur.ac.inyoutube.com

The key dihedral angles that define the conformation of phenoxyacetic acid derivatives are typically the C-O-C-C torsion angle (linking the ring to the side chain) and the O-C-C=O torsion angle (within the acetic acid moiety). For this compound, the steric hindrance introduced by the ortho-methyl group and the adjacent methoxy group would significantly influence the preferred rotational angles. Studies on substituted cyclohexanes and other sterically hindered systems show that bulky groups prefer to occupy positions that minimize gauche interactions and 1,3-diaxial strain. lumenlearning.comopenochem.org By analogy, the acetic acid side chain in this compound would likely adopt a conformation that directs it away from the bulky ortho-substituents.

Mapping the energy landscape by systematically rotating these dihedral angles and calculating the corresponding energy at each step (a potential energy scan) would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

MD simulations can model the movement of atoms in this compound, providing a picture of its flexibility and conformational changes in a simulated environment, such as in a solvent. nih.gov This is particularly important for understanding how the molecule behaves in a biological system or in a solution. The interactions between the solute (this compound) and the solvent molecules (e.g., water) can be explicitly modeled, revealing details about hydrogen bonding patterns and the solvation shell structure. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the ether oxygen and the oxygen of the methoxy group can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov For phenoxyacetic acids, many of which are known for their herbicidal properties, Quantitative Structure-Activity Relationship (QSAR) studies are common. mdpi.comnih.govresearchgate.net

QSAR models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific activity. For a compound like this compound, relevant descriptors would include:

Lipophilicity (logP): The partitioning of the molecule between an oily and an aqueous phase, which is crucial for its ability to cross cell membranes.

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which govern electrostatic interactions and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to how the molecule fits into a biological target site.

By developing a QSAR model based on a series of related phenoxyacetic acid derivatives with known activities, the activity of this compound could be predicted. mdpi.com Such models have shown that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are significant determinants of the biological efficacy of phenoxyacetic acid congeners. nih.gov

Biological Activity and Mechanistic Studies of 2 2 Methoxy 6 Methylphenoxy Acetic Acid in Non Clinical Systems

Plant Physiological Studies and Auxin Mimicry Investigations

Phenoxyacetic acids are renowned for their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to significant disruptions in plant growth and development, especially in susceptible species. nih.gov

Fundamental Mechanisms of Plant Growth Regulation

The primary mechanism of action for phenoxyacetic acids is their function as synthetic auxins. nih.gov At the molecular level, these compounds are thought to interact with auxin-binding proteins (ABPs), which are located in the cell membrane, endoplasmic reticulum, and nucleus. nih.govnih.gov This interaction initiates a cascade of physiological responses that are normally regulated by endogenous auxin. However, unlike natural auxins, which are tightly regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like those in the phenoxyacetic acid class are more stable and persist at high concentrations within the plant. nih.gov This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible plants. nih.gov The induced responses include rapid cell elongation, epinasty (downward bending of leaves), and tissue proliferation.

Cellular and Molecular Responses in Model Plant Systems

In model plant systems such as Arabidopsis thaliana and pea (Pisum sativum), the application of synthetic auxins elicits well-documented cellular and molecular changes. These compounds are transported within the plant, moving from the leaves to areas of active growth like meristems. nih.gov Studies on related phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that these synthetic auxins are transported by PIN-FORMED (PIN) auxin transporters, the same machinery used for the endogenous auxin IAA. nih.gov

The binding of synthetic auxins to their receptors triggers changes in gene expression. This leads to the synthesis of proteins involved in cell wall loosening and expansion, resulting in uncontrolled cell elongation. The "acid growth hypothesis" suggests that auxins stimulate proton pumps in the cell membrane, which lowers the pH of the cell wall. This acidic environment activates enzymes called expansins that break the bonds between cellulose (B213188) microfibrils, allowing the cell wall to stretch and the cell to expand under turgor pressure.

A strong correlation has been observed between the auxinic activity of 2,4-D analogues and their ability to induce somatic embryogenesis in Arabidopsis thaliana, indicating that the developmental effects are a direct consequence of their auxin-like properties. nih.gov

Analysis of Differential Sensitivity Across Plant Species

A key characteristic of phenoxyacetic acid herbicides is their selective action, primarily affecting broadleaf (dicotyledonous) plants while leaving grasses (monocotyledonous) relatively unharmed. researchgate.net This differential sensitivity is a cornerstone of their agricultural use. The basis for this selectivity is complex and not fully understood but is thought to involve differences in herbicide uptake, translocation, metabolism, and the sensitivity of the target sites between monocots and dicots.

The following table illustrates the differential susceptibility of various weed species to phenoxyacetic acid herbicides, based on data for compounds structurally related to 2-(2-methoxy-6-methylphenoxy)acetic acid. The effective dose (ED50) represents the concentration of the herbicide required to cause a 50% reduction in plant growth.

Table 1: Illustrative Differential Sensitivity of Weed Species to a Phenoxyacetic Acid Herbicide (2,4-D)

Species Common Name Family Susceptibility ED50 (g/ha)
Amaranthus retroflexus Redroot pigweed Amaranthaceae High 50 - 150
Chenopodium album Common lambsquarters Amaranthaceae High 75 - 200
Ambrosia artemisiifolia Common ragweed Asteraceae High 100 - 300
Zea mays Corn Poaceae Low > 2000
Triticum aestivum Wheat Poaceae Low > 2000

Data is illustrative and compiled from general knowledge on 2,4-D, a closely related phenoxyacetic acid herbicide. Actual values can vary based on environmental conditions and specific formulations.

Fundamental Biochemical and Enzymatic Interaction Studies

The interaction of phenoxyacetic acids with enzymes and metabolic pathways extends beyond their primary auxin-mimicking role, particularly in non-target organisms like microorganisms.

In Vitro Enzyme Inhibition and Activation Assays

While the primary target in plants is the auxin signaling pathway, studies have shown that phenoxyacetic acid derivatives can interact with various enzymes. For instance, research on the effects of phenylacetic acid (a related compound) and its derivatives on enzymes from Penicillium chrysogenum has been conducted. In these studies, the presence of certain substituents on the phenyl ring influenced the inhibition of enzymes involved in penicillin biosynthesis, such as isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase (AT). Notably, methoxy (B1213986) substitutions, such as the one present in this compound, did not show a significant inhibitory effect on these particular enzymes. nih.gov

Conversely, halogenated derivatives of phenylacetic acid demonstrated strong inhibition of these enzymes. nih.gov This suggests that the nature and position of substituents on the phenoxy ring are critical for enzymatic interactions.

Table 2: Illustrative Data on Enzyme Inhibition by Phenylacetic Acid Analogs

Compound Substituent(s) Target Enzyme Organism Observed Effect
Phenylacetic acid (PAA) None IPNS, AT Penicillium chrysogenum No significant inhibition
Methoxy-substituted PAA Methoxy group IPNS, AT Penicillium chrysogenum No significant inhibition nih.gov
3,4-Dichloro-PAA 3,4-Dichloro IPNS, AT Penicillium chrysogenum Strong inhibition nih.gov

This table is based on a study of phenylacetic acid derivatives and their effect on penicillin biosynthetic enzymes, providing an example of in vitro enzyme assays.

Interference with Specific Metabolic Pathways in Model Organisms (e.g., microbial, fungal)

The degradation of phenoxyacetic acids in the environment is largely carried out by soil microorganisms. These microbes have evolved specific metabolic pathways to utilize these compounds as a source of carbon and energy. A well-studied example is the degradation of 2,4-D, which often involves the tfd genes. The tfdA gene, for instance, encodes a 2,4-dichlorophenoxyacetic acid/α-ketoglutarate dioxygenase. This enzyme catalyzes the initial cleavage of the ether bond of phenoxyacetic acids, a crucial first step in their degradation. The horizontal transfer of such genes among soil bacteria can enhance the bioremediation of contaminated sites. nih.gov

The metabolic pathway for phenylacetic acid itself has been extensively studied in bacteria. It serves as a central intermediate in the breakdown of various aromatic compounds. nih.gov While phenylacetic acid is a natural plant auxin and can have antimicrobial properties at high concentrations, many bacteria and fungi have developed pathways to catabolize it. nih.gov It is plausible that this compound could also be subject to microbial degradation through similar enzymatic pathways, likely initiated by an ether-cleaving enzyme. The methoxy and methyl substituents would likely influence the rate and specificity of this degradation.

Antimicrobial Activity Investigations

There is no available scientific literature detailing the antimicrobial properties of this compound. Research into its efficacy against bacteria or fungi, or the mechanisms of such potential action, has not been published in the sources reviewed.

Studies Against Bacterial Strains

No studies were found that evaluated the antibacterial activity of this compound. Consequently, there is no data, such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values, against any bacterial strains.

Research on Antifungal Properties

Similarly, no research dedicated to the antifungal properties of this compound could be located. There are no published reports on its activity against any fungal species. While related compounds, such as certain benzofuranyl acetic acid amides and other methoxy-containing structures, have been investigated for antifungal effects, these findings cannot be attributed to the specific compound . epa.govbldpharm.com

Elucidation of Antimicrobial Mechanisms

In the absence of any demonstrated antimicrobial activity, no studies on the potential mechanisms of action for this compound have been conducted or published. Mechanistic studies typically follow the discovery of a biological effect; for related compounds, mechanisms can involve the inhibition of nucleic acid synthesis or the disruption of cytoplasmic membrane function.

Antioxidant Properties and Radical Scavenging Assays (In Vitro)

No specific in vitro antioxidant or radical scavenging assays have been published for this compound. Although the 2-methoxyphenol moiety is a core structure in many compounds studied for their antioxidant potential, direct experimental data for this specific molecule is absent. Standard assays used to evaluate such properties for other molecules include the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. However, no results from these or other antioxidant assays are available for this compound.

Due to the lack of experimental data, no data tables can be generated.

Exploration of Bioactivity in Other Non-Human Biological Systems

There is no available research on the bioactivity of this compound in other non-human biological systems, such as insects, plants, or other non-mammalian organisms.

Environmental Fate and Degradation Pathways of 2 2 Methoxy 6 Methylphenoxy Acetic Acid

Biodegradation Mechanisms

Following extensive literature and database searches, no specific scientific studies were identified that investigate the biodegradation mechanisms of 2-(2-Methoxy-6-methylphenoxy)acetic acid. Consequently, there is no available information on its microbial degradation pathways, the enzymatic basis of its biotransformation, or the environmental factors that influence its biodegradation kinetics.

Microbial Degradation Pathways and Metabolite Identification in Environmental Samples

No data is available in the scientific literature regarding the microbial degradation pathways of this compound. As a result, no metabolites have been identified in environmental samples.

Enzymatic Basis of Biotransformation by Microorganisms

There are no studies that have elucidated the enzymatic basis for the biotransformation of this compound by microorganisms. The specific enzymes involved in its degradation are currently unknown.

Environmental Factors Influencing Biodegradation Kinetics

Information on the environmental factors, such as pH, temperature, and nutrient availability, that may influence the biodegradation kinetics of this compound is not available in published research.

Photodegradation Processes

No scientific research dedicated to the photodegradation processes of this compound could be located. This includes a lack of information on its UV-induced degradation and photocatalytic oxidation.

UV-Induced Degradation Pathways and Photoproduct Characterization

There are no available studies on the UV-induced degradation pathways of this compound. Consequently, no photoproducts have been characterized.

Photocatalytic Oxidation Studies in Aqueous Media

No research has been published on the photocatalytic oxidation of this compound in aqueous media.

Data Tables

No data is available to populate tables for the biodegradation or photodegradation of this compound.

Chemical Hydrolysis in Aqueous Environments

Chemical hydrolysis is a primary abiotic degradation pathway for many organic compounds in water, involving the cleavage of chemical bonds by reaction with water. For this compound, the key functional groups susceptible to hydrolysis are the ether linkage and the carboxylic acid group. However, the ether linkage in phenoxyalkanoic acids is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carboxylic acid group is already the product of hydrolysis of an ester and is itself stable. Therefore, significant hydrolytic degradation of the parent molecule is not expected under normal environmental conditions.

The stability of phenoxyacetic acids in aqueous solutions is markedly dependent on pH. While the core structure is resistant to hydrolysis, the state of the carboxylic acid group (protonated or deprotonated) is pH-dependent and influences the compound's behavior.

As an acidic compound, this compound will exist predominantly in its anionic (deprotonated) form in neutral to alkaline waters and in its neutral (protonated) form in acidic waters. nih.gov Hydrolysis of the ether bond is generally not a significant degradation pathway for phenoxyacetic acids across the typical environmental pH range of 5 to 9. mdpi.com Studies on related phenoxyacetic herbicides have shown them to be hydrolytically stable under such conditions. Any potential hydrolysis would likely only occur at extreme pH values (highly acidic or highly alkaline), which are not typically found in the environment.

Table 1: Expected Hydrolytic Stability of this compound at Various pH Levels (by Analogy to Phenoxyacetic Herbicides)

pH RangePredominant SpeciesExpected Hydrolytic Stability
< 4Neutral (Protonated)Stable
4 - 9Anionic (Deprotonated)Stable
> 9Anionic (Deprotonated)Stable

This table is illustrative and based on the general stability of the phenoxyacetic acid class of compounds in aqueous solutions.

Sorption and Mobility in Soil Systems and Aqueous Compartments

Sorption to soil and sediment particles is a critical process that dictates the mobility and bioavailability of organic compounds in the environment. For this compound, its sorption behavior is expected to be highly influenced by soil properties, particularly soil organic matter content and pH.

As an acidic herbicide analogue, its sorption is negatively correlated with soil pH. nih.govnih.gov In soils with a pH above the compound's pKa, the carboxylic acid group will be deprotonated, resulting in an anionic form. This negatively charged molecule will be repelled by the typically negatively charged surfaces of clay minerals and soil organic matter, leading to weak sorption and high mobility. mdpi.com Conversely, in more acidic soils (pH below the pKa), the compound will be in its neutral, undissociated form, which can be more readily sorbed to soil organic matter through mechanisms like hydrogen bonding and hydrophobic interactions. mdpi.com

Soil organic matter is a primary sorbent for non-ionic organic compounds. scielo.br For the neutral form of this compound, a positive correlation between soil organic matter content and sorption is expected. scielo.brusda.gov Higher organic matter content provides more sites for hydrophobic partitioning, thereby reducing the compound's mobility in the soil column and its potential to leach into groundwater. mdpi.com

The mobility of phenoxyacetic acids in soil is generally considered to be high, particularly in soils with low organic matter content and neutral to alkaline pH. mdpi.com This high mobility increases the potential for these compounds to be transported from the site of application to surface and groundwaters.

Table 2: Predicted Influence of Soil Properties on Sorption and Mobility of this compound

Soil PropertyInfluence on SorptionInfluence on Mobility
High Organic Matter Increased sorption of the neutral formDecreased mobility
Low Organic Matter Decreased sorptionIncreased mobility
Low pH (Acidic) Increased sorption (neutral form predominates)Decreased mobility
High pH (Alkaline) Decreased sorption (anionic form predominates)Increased mobility

This table provides a qualitative prediction based on the known behavior of acidic herbicides with similar chemical structures.

Applications of 2 2 Methoxy 6 Methylphenoxy Acetic Acid As a Chemical Precursor and Intermediate

Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 2-(2-Methoxy-6-methylphenoxy)acetic acid makes it an attractive starting point for the synthesis of complex organic structures. The carboxylic acid group can be readily converted into a variety of other functionalities, such as esters, amides, or acid halides, while the aromatic ring can undergo electrophilic substitution reactions, and the ether bond is generally stable under many reaction conditions.

The phenoxyacetic acid moiety is a core component of many commercially significant herbicides, such as 2,4-D and MCPA. wikipedia.orgaaem.pl These compounds function as synthetic auxins, a class of plant growth regulators. The biological activity of these herbicides is highly dependent on the substitution pattern on the aromatic ring. Therefore, this compound represents a potential starting material for the synthesis of new agrochemical candidates. Researchers in the agrochemical industry continuously explore novel substitution patterns on the phenoxyacetic acid scaffold to discover compounds with improved efficacy, selectivity, or environmental profiles. The specific methoxy (B1213986) and methyl groups on the target compound could lead to new active ingredients with unique properties. While numerous phenoxyacetic acid derivatives are investigated for their herbicidal properties, the parent compound, phenoxyacetic acid itself, is not typically active for this use. wikipedia.orgnih.gov

Specialty chemicals are valued for their performance or function rather than their composition. Phenoxyacetic acid derivatives, as a class, are used in the development of various specialty chemicals. For instance, they serve as precursors in the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs) by acting as building blocks for molecules that inhibit cyclooxygenase (COX) enzymes. vulcanchem.comnih.gov Recent studies have focused on creating novel phenoxyacetic acid derivatives as selective COX-2 inhibitors, which can reduce inflammation with fewer gastrointestinal side effects. nih.gov The synthesis often involves modifying the carboxylic acid function of the phenoxyacetic acid scaffold. nih.gov Given this precedent, this compound could be utilized as an intermediate in the synthesis of new specialty chemicals, including potential therapeutic agents.

The application of phenoxyacetic acid derivatives extends into the realm of materials science, particularly in the synthesis of novel polymers. A structurally similar compound, 2-(2-methoxy-4-vinylphenoxy)acetic acid, derived from the natural product ferulic acid, has been used as a monomer in radical polymerizations. nih.gov This demonstrates that the phenoxyacetic acid structure can be incorporated into polymer chains to create materials with specific thermal and physical properties. The carboxylic acid group on such monomers can impart hydrophilicity and provides a site for further functionalization or cross-linking. By analogy, this compound could be chemically modified, for example by introducing a polymerizable group, to serve as a monomer for new thermoplastics or thermoset polymers. nih.gov

Precursor for Novel Heterocyclic Systems and Analogs

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. Phenoxyacetic acid derivatives have been successfully employed as precursors for the synthesis of complex heterocyclic systems. For example, derivatives such as 2-(2-formylphenoxy)acetic acid can undergo photochemical cyclization to produce chromanone and benzofuranone derivatives. nih.gov In other research, 2-(4-chloro-2-formylphenoxy)acetic acid has been used to construct complex thiopyrano[2,3-d]thiazole systems through a hetero-Diels-Alder reaction. mdpi.com These examples highlight the versatility of the phenoxyacetic acid scaffold in building diverse and complex ring systems. The specific structure of this compound, with its defined substitution pattern, makes it a candidate for creating novel heterocyclic compounds and their analogs, potentially leading to the discovery of new biologically active molecules or functional materials.

Future Research Directions and Unexplored Potential of 2 2 Methoxy 6 Methylphenoxy Acetic Acid

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

The foundational step towards exploring the potential of 2-(2-Methoxy-6-methylphenoxy)acetic acid lies in the strategic design and synthesis of novel derivatives. The core structure of this compound offers multiple sites for chemical modification, including the aromatic ring and the carboxylic acid group. A plausible and well-established method for the synthesis of the parent compound and its derivatives is the Williamson ether synthesis. This reaction would involve the coupling of 2-methoxy-6-methylphenol (B1585055) with a haloacetic acid ester, followed by hydrolysis to yield the desired phenoxyacetic acid.

Future research should focus on creating a library of derivatives by introducing various substituents onto the aromatic ring. These modifications could systematically alter the electronic and steric properties of the molecule, which in turn could modulate its biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups could influence the compound's interaction with biological targets. Furthermore, derivatization of the carboxylic acid moiety to form esters, amides, or other functional groups could enhance properties such as cell permeability and metabolic stability.

A systematic approach to derivatization, as outlined in the table below, could provide valuable structure-activity relationship (SAR) data, guiding the development of compounds with optimized and tailored bioactivity for applications in agriculture or pharmacology.

Table 1: Proposed Advanced Derivatives of this compound and Their Potential Research Focus

Derivative NameProposed ModificationPotential Research Focus
2-(4-Chloro-2-methoxy-6-methylphenoxy)acetic acidAddition of a chlorine atom at the 4-position of the aromatic ringEnhanced herbicidal activity, investigation of selectivity towards different plant species.
2-(2-Methoxy-6-methyl-4-nitrophenoxy)acetic acidAddition of a nitro group at the 4-position of the aromatic ringExploration of antimicrobial or antifungal properties.
Methyl 2-(2-methoxy-6-methylphenoxy)acetateEsterification of the carboxylic acid group with methanol (B129727)Increased lipophilicity for enhanced uptake in biological systems.
2-(2-Methoxy-6-methylphenoxy)acetamideConversion of the carboxylic acid to an amideAltered solubility and potential for different biological interactions.

Comprehensive Mechanistic Elucidation of Biological Interactions at the Molecular Level

A significant area of future research is the in-depth investigation of how this compound and its derivatives interact with biological systems at the molecular level. Many phenoxyacetic acids are known to act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death of susceptible plants. wikipedia.orgencyclopedia.pubnufarm.com It is hypothesized that this compound may exhibit similar auxin-like activity. encyclopedia.pubnufarm.com

Future studies should aim to confirm this mechanism by investigating the binding of the compound to auxin-binding proteins (ABPs). nufarm.commdpi.com Techniques such as molecular docking and in vitro binding assays could provide insights into the specific interactions between the compound and the receptor's active site. Understanding these interactions is crucial for explaining the compound's biological effects and for the rational design of more potent and selective molecules.

Beyond its potential herbicidal properties, the unique substitution pattern of this compound may confer novel biological activities. Research into its effects on other cellular targets, such as enzymes or signaling pathways in various organisms, could reveal unexpected therapeutic or agrochemical applications. For example, some phenoxyacetic acid derivatives have been investigated for their antibacterial and antifungal properties. jetir.org

Development of Novel Analytical Methods for Environmental Monitoring and Detection

Should this compound or its derivatives be considered for larger-scale applications, the development of sensitive and reliable analytical methods for their detection in environmental matrices will be imperative. The structural similarities to other phenoxyacetic acid herbicides suggest that existing analytical techniques can be adapted and optimized.

Future research in this area should focus on developing robust methods for the quantification of the parent compound and its potential metabolites in soil and water samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the separation and identification of such compounds. nih.govepa.gov Specifically, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has proven effective for the analysis of other phenoxyacetic acids in environmental samples, offering high sensitivity and selectivity. nih.govresearchgate.net

The development of these analytical methods is not only crucial for environmental monitoring but also for pharmacokinetic and metabolic studies, which are essential for evaluating the safety and efficacy of any new bioactive compound.

Table 2: Potential Analytical Methods for the Detection of this compound

Analytical TechniqueSample PreparationPotential Advantages
HPLC-UVLiquid-liquid or solid-phase extractionCost-effective for routine analysis.
GC-MS (after derivatization)Extraction and derivatization to a volatile esterHigh separation efficiency and structural confirmation. epa.gov
UHPLC-MS/MSDirect injection or minimal sample preparationHigh sensitivity, selectivity, and speed. nih.govresearchgate.net
Capillary ElectrophoresisDirect injectionLow sample volume requirement and high separation efficiency. nih.gov

Exploration of Sustainable Production Methods and Process Optimization

In line with the growing emphasis on green chemistry, future research should explore sustainable and efficient methods for the synthesis of this compound. The traditional Williamson ether synthesis, while effective, often requires harsh reaction conditions and can generate significant salt waste. acs.org

Investigations into greener synthetic routes are warranted. This could involve the use of more environmentally benign solvents, catalyst systems that can be recycled, and processes that are more energy-efficient. For example, the development of catalytic etherification reactions that avoid the use of stoichiometric bases would represent a significant advancement in the sustainable production of this and related compounds. acs.orgresearchgate.net Research into microwave-assisted synthesis could also offer a pathway to faster reactions and reduced energy consumption. mdpi.com

Process optimization studies will also be critical to ensure that any potential large-scale production is economically viable and has a minimal environmental footprint. This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize waste.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Future research should focus on the development of quantitative structure-activity relationship (QSAR) models for this class of compounds. By training ML algorithms on experimental data from a library of synthesized derivatives, it will be possible to build predictive models that can screen vast virtual libraries of yet-to-be-synthesized molecules. acs.orgacs.org This in silico screening can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug and herbicide discovery. nih.govharvard.edu

Q & A

Q. What solvent systems mitigate solubility limitations in biological assays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions, diluted in PBS (pH 7.4) to ≤1% v/v. For low solubility (<1 mg/mL), employ cyclodextrin inclusion complexes or PEGylation. Hydrochloride salts (e.g., 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid HCl) enhance solubility by 10–20× in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.